molecular formula C15H13FN4OS B14936268 (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B14936268
M. Wt: 316.4 g/mol
InChI Key: OBVVUUCRLXENFP-UHFFFAOYSA-N
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Description

(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone: is a complex organic compound that features a unique combination of fluorine, pyridoindole, and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyridoindole core, followed by the introduction of the fluorine atom and the thiadiazole ring. Common reagents used in these reactions include fluorinating agents, thiadiazole precursors, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers may study its effects on specific biological pathways and its potential as a treatment for various diseases.

Industry

In industry, this compound may be used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone include other fluorinated pyridoindoles and thiadiazole derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity.

Uniqueness

What sets this compound apart is its unique combination of fluorine, pyridoindole, and thiadiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C15H13FN4OS

Molecular Weight

316.4 g/mol

IUPAC Name

(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(4-methylthiadiazol-5-yl)methanone

InChI

InChI=1S/C15H13FN4OS/c1-8-14(22-19-18-8)15(21)20-5-4-13-11(7-20)10-6-9(16)2-3-12(10)17-13/h2-3,6,17H,4-5,7H2,1H3

InChI Key

OBVVUUCRLXENFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F

Origin of Product

United States

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